molecular formula C16H18BrN5O2S B10964222 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B10964222
M. Wt: 424.3 g/mol
InChI Key: ICCUGZGSLNJCJQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a pyrazole ring, a thienopyrimidine core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multiple steps, starting with the preparation of the pyrazole and thienopyrimidine intermediates. The pyrazole intermediate can be synthesized through the reaction of 4-bromo-3,5-dimethylpyrazole with appropriate reagents under controlled conditions. The thienopyrimidine core is prepared by cyclization reactions involving 2,6-dimethyl-4-oxothieno[2,3-D]pyrimidine precursors. The final step involves coupling these intermediates with a propanamide group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule for studying biological pathways and interactions.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylpyrazole
  • 2,6-Dimethyl-4-oxothieno[2,3-D]pyrimidine
  • N-(2,6-Dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)propanamide

Uniqueness

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is unique due to its combination of a pyrazole ring and a thienopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18BrN5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C16H18BrN5O2S/c1-8-7-12-15(25-8)18-11(4)22(16(12)24)20-13(23)5-6-21-10(3)14(17)9(2)19-21/h7H,5-6H2,1-4H3,(H,20,23)

InChI Key

ICCUGZGSLNJCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C)Br)C)C

Origin of Product

United States

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